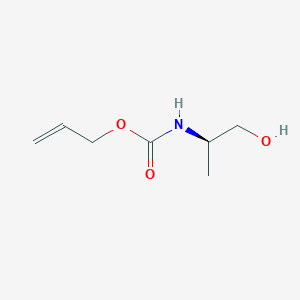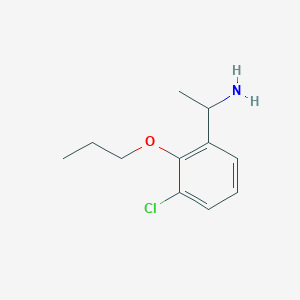![molecular formula C7H16Br2N2 B1406997 (S)-1,4-Diazabicyclo[4.3.0]nonan-Hydrobromid CAS No. 150208-84-7](/img/structure/B1406997.png)
(S)-1,4-Diazabicyclo[4.3.0]nonan-Hydrobromid
Übersicht
Beschreibung
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide is a bicyclic compound that features a unique structural motif known as the diazabicyclo[4.3.0]nonane core.
Wissenschaftliche Forschungsanwendungen
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide has several scientific research applications:
Vorbereitungsmethoden
The synthesis of (s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide typically involves multiple steps. One common method starts with the coupling of pyridine-2,3-dicarboxylic acid with benzylamine to form a pyrrolo[3,4-b]pyridine intermediate. This intermediate undergoes catalytic hydrogenation and subsequent reduction to yield the desired diazabicyclo[4.3.0]nonane structure . Industrial production methods often focus on optimizing yield and purity through enantioselective synthesis, using chiral induction reagents such as ®-2-amino-2-phenyl-ethanol .
Analyse Chemischer Reaktionen
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reagents like lithium aluminum hydride (LAH) to remove carbonyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include hydrogen gas for hydrogenation, LAH for reduction, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of (s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide involves its interaction with sigma receptors, particularly sigma-1 receptors. Sigma-1 receptors are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum. Upon activation, sigma-1 receptors dissociate from binding immunoglobulin protein and interact with various ion channels and G-protein-coupled receptors, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide can be compared with other similar compounds, such as:
2,7-Diazaspiro[3.5]nonane: Another sigma receptor ligand with a different core structure but similar biological activity.
Bicyclo[4.3.0]nonene derivatives: These compounds share the bicyclic core but differ in functional groups and specific applications.
The uniqueness of (s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide lies in its specific interaction with sigma receptors and its potential for therapeutic applications in neurological disorders .
Eigenschaften
IUPAC Name |
(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXMLXRNJGFFT-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
amine](/img/structure/B1406917.png)



![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)






(propan-2-yl)amine](/img/structure/B1406935.png)
